molecular formula C11H9Cl2N3O B12772829 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride CAS No. 121929-34-8

1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride

Cat. No.: B12772829
CAS No.: 121929-34-8
M. Wt: 270.11 g/mol
InChI Key: RLLZWLWHICFTHG-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzisoxazole, a heterocyclic compound containing both benzene and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride typically involves the following steps:

    Formation of Benzisoxazole Core: The benzisoxazole core is synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.

    Chlorination: The benzisoxazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.

    Imidazolylmethyl Substitution: The chlorinated benzisoxazole is reacted with imidazole in the presence of a base such as potassium carbonate to introduce the imidazolylmethyl group at the 3-position.

    Formation of Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The chloro group can participate in electrophilic reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoxazole: The parent compound without the chloro and imidazolylmethyl groups.

    6-Chloro-1,2-Benzisoxazole: Lacks the imidazolylmethyl group.

    3-(1H-Imidazol-1-ylmethyl)-1,2-Benzisoxazole: Lacks the chloro group.

Uniqueness

1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is unique due to the presence of both the chloro and imidazolylmethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility and effectiveness in various scientific and industrial applications.

Properties

CAS No.

121929-34-8

Molecular Formula

C11H9Cl2N3O

Molecular Weight

270.11 g/mol

IUPAC Name

6-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C11H8ClN3O.ClH/c12-8-1-2-9-10(14-16-11(9)5-8)6-15-4-3-13-7-15;/h1-5,7H,6H2;1H

InChI Key

RLLZWLWHICFTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2CN3C=CN=C3.Cl

Origin of Product

United States

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